molecular formula C23H13BrFN3O2 B3008393 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one CAS No. 1358824-39-1

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one

Cat. No. B3008393
CAS RN: 1358824-39-1
M. Wt: 462.278
InChI Key: FUUCWUVAPPSRQK-UHFFFAOYSA-N
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Description

The compound "4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one" is a multifaceted molecule that incorporates several structural motifs, including an oxadiazole ring, a bromophenyl group, a fluorophenyl group, and an isoquinoline core. This compound is of interest due to the biological activities that such structures often exhibit, including antimicrobial properties as suggested by related research .

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been reported in the literature. For instance, 4-bromo-1,2-dihydroisoquinolines have been synthesized using a rhodium-catalyzed reaction involving the intramolecular attack of a benzyl bromide on an α-imino rhodium carbene . Additionally, derivatives of isoquinoline have been synthesized from 1,2,3,4-tetrahydroisoquinoline, which itself can be prepared from benzoic acid in a few steps . These methods provide a foundation for the synthesis of complex molecules like the one , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies have been employed to confirm the structure of a morpholine derivative with an oxadiazole ring and a fluorophenyl group, indicating that such methods could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The oxadiazole ring is a common feature in the synthesis of various heterocyclic compounds, such as the 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives synthesized from homophthalic anhydride and acylhydrazines . The presence of the oxadiazole ring in the compound of interest suggests that it may undergo similar chemical reactions, potentially leading to a variety of derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the bromophenyl and fluorophenyl groups, as well as the oxadiazole and isoquinoline rings. These groups can impact the molecule's polarity, solubility, and reactivity. The antimicrobial activity of related compounds has been observed, particularly with bromine substitution, indicating that the compound may also exhibit such properties . Additionally, the compound's crystal structure, as determined by X-ray diffraction, would provide insights into its lattice parameters and stability .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study by Rambabu Sirgamalla and Sakram Boda (2019) synthesized 2-(4-((5-(4-bromophenyl)-1, 3, 4-oxadiazol-2-yl)methoxy)phenyl)-1H-benzo[de] isoquinoline-1,3(2H)-dione derivatives, which were evaluated for their antibacterial and antifungal activities against common pathogens like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. The compounds showed varying degrees of potency, indicating the potential of 1,3,4-oxadiazole derivatives in antimicrobial applications Chemical Data Collections.

Antioxidant Activities

E. Menteşe, S. Ülker, and B. Kahveci (2015) investigated benzimidazole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, 1,3,4-oxadiazole, and morpholine rings for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. The study found notable DPPH and ABTS scavenging activities, highlighting the antioxidant potential of oxadiazole derivatives Chemistry of Heterocyclic Compounds.

Molecular Interactions and Physical Properties

A study by D. R. Godhani et al. (2013) focused on the thermo-physical properties of 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide. The research analyzed the density, viscosity, ultrasonic velocity, and various acoustical and thermodynamic parameters of the compounds, offering insights into the molecular interactions and potential applications of such derivatives in different solvent systems Journal of Molecular Liquids.

properties

IUPAC Name

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrFN3O2/c24-20-8-4-3-7-18(20)21-26-22(30-27-21)19-13-28(15-11-9-14(25)10-12-15)23(29)17-6-2-1-5-16(17)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUCWUVAPPSRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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